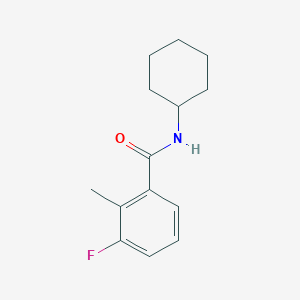

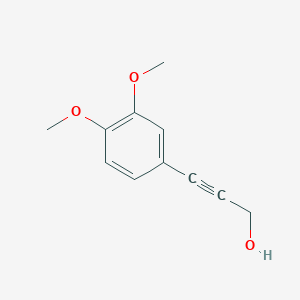

![molecular formula C9H12ClNO3 B6296713 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride CAS No. 40288-57-1](/img/structure/B6296713.png)

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

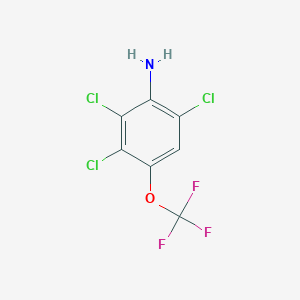

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride is a unique chemical compound with the empirical formula C9H12ClNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The CAS Number for this compound is 40288-57-1 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringOC(CN)C1=CC(OCO2)=C2C=C1.Cl . The InChI key for this compound is ACBKWDRKVWPUCP-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of this compound is 217.65 . The exact mass is 217.05100 . The compound has a LogP value of 1.90970 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Pathways and Chemical Behavior : Research has explored synthetic routes and chemical behaviors of compounds structurally related to 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride. For instance, studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds have revealed insights into their chemical mechanisms, which could be pertinent to understanding the reactivity and potential applications of similar compounds (T. Yokoyama, 2015).

Rearrangements and Reactivity : The rearrangement of β-amino alcohols via aziridinium intermediates has been reviewed, covering literature up to January 2009. Such rearrangements highlight the reactivity of β-amino alcohols, a category to which this compound might belong, suggesting potential pathways for its transformation and application in synthesis (T. Métro et al., 2010).

Synthetic Applications and Derivatives : The synthesis, spectroscopic, and structural properties of novel compounds derived from reactions involving chloral with substituted anilines, leading to the formation of specific thiazolidin-4-ones, offer insights into the synthetic versatility of compounds related to this compound. These findings may suggest potential synthetic applications or derivative pathways for the compound (R. Issac & J. Tierney, 1996).

properties

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7,11H,4-5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBKWDRKVWPUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)